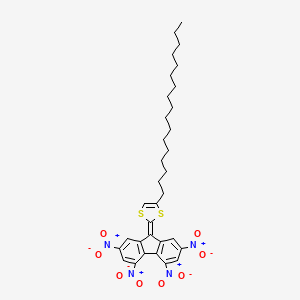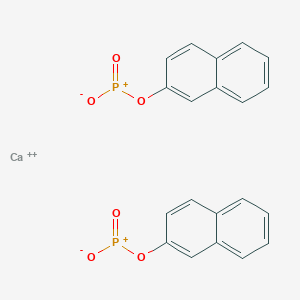
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- is a specialized organosilicon compound. This compound is characterized by the presence of a silane group bonded to a carboxamide functional group, with additional methoxymethyl and tetramethyl substituents. Organosilicon compounds like this one are known for their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- typically involves the reaction of a silane precursor with a carboxamide derivative. One common method is the reaction of trimethylsilyl chloride with N-methoxymethyl-N-methylcarbamoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted silanecarboxamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, potentially altering their function. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silanecarboxamide, N-methyl-N,1,1,1-tetramethyl-: Lacks the methoxymethyl group, resulting in different reactivity and applications.
Silanecarboxamide, N-(ethoxymethyl)-N,1,1,1-tetramethyl-: Contains an ethoxymethyl group instead of methoxymethyl, leading to variations in chemical behavior.
Uniqueness
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
335344-28-0 |
|---|---|
Molekularformel |
C7H17NO2Si |
Molekulargewicht |
175.30 g/mol |
IUPAC-Name |
N-(methoxymethyl)-N-methyl-1-trimethylsilylformamide |
InChI |
InChI=1S/C7H17NO2Si/c1-8(6-10-2)7(9)11(3,4)5/h6H2,1-5H3 |
InChI-Schlüssel |
JXZWUZKWUWSVEU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(COC)C(=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)

![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)




![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)
